Diphenethyl sulfide

Lipophilicity Physicochemical Properties ADME

Select Diphenethyl sulfide for solid-state handling and purification. Its melting point (59–62 °C) enables recrystallization, while LogP 4.21 ensures predictable partitioning in biphasic reactions—critical for efficient catalyst recovery. Synthesized with 100% selectivity via an ionic liquid route, minimizing thiol/disulfide by-products and cost-intensive purification. Ideal over liquid dialkyl sulfides when formulation requires a solid additive or precise lipophilicity control.

Molecular Formula C16H18S
Molecular Weight 242.4 g/mol
Cat. No. B8630529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenethyl sulfide
Molecular FormulaC16H18S
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCSCCC2=CC=CC=C2
InChIInChI=1S/C16H18S/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyWJBDTRSHWOPBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenethyl Sulfide (CAS 27846-24-8): A Dialkyl Sulfide Building Block for Specialized Organic Synthesis


Diphenethyl sulfide (CAS 27846-24-8), also known as bis(2-phenylethyl) sulfide, is an organosulfur compound with the molecular formula C16H18S and a molecular weight of 242.4 g/mol [1]. Unlike its diaryl analog diphenyl sulfide, this compound features two phenethyl groups connected by a sulfur atom, classifying it as a dialkyl sulfide . This structural distinction results in significantly different physical properties, such as a higher melting point (observed to be a solid at room temperature in vendor listings, while diphenyl sulfide melts at -40 °C [2]) and a distinct lipophilicity profile (calculated LogP of 4.205 [3] compared to ~4.45 for diphenyl sulfide [4]). These properties make it a valuable intermediate in organic synthesis, particularly for constructing more complex sulfur-containing molecules and as a precursor for specialized ligands and antioxidants [1].

Why Diphenethyl Sulfide is Not a Drop-In Replacement for Diphenyl or Dibenzyl Sulfides


The assumption that dialkyl sulfides like diphenethyl sulfide (DPES) can be used interchangeably with other common sulfides, such as the diaryl diphenyl sulfide (DPS) or the dialkyl dibenzyl sulfide, is a critical procurement error. While DPS is a liquid with a melting point of -40 °C, DPES is a solid at room temperature [REFS-1, REFS-2], a difference that has profound implications for purification, formulation, and handling in industrial processes. Furthermore, the presence of the ethyl spacer in DPES alters its lipophilicity (LogP 4.21) compared to DPS (LogP 4.45) [REFS-3, REFS-4], which can directly impact its behavior in biphasic reactions, its solubility in non-polar solvents, and its partitioning in biological systems. Substituting one for the other without quantitative justification for a specific application can lead to unexpected phase separation, altered reaction kinetics, and ultimately, failure of the synthetic or formulation process [4].

Quantitative Evidence for the Selection of Diphenethyl Sulfide Over Closest Analogs


Lipophilicity Comparison: Diphenethyl Sulfide (LogP 4.21) vs. Diphenyl Sulfide (LogP 4.45)

The calculated LogP for bis(2-phenylethyl) sulfide is 4.205, indicating high lipophilicity [1]. In comparison, its common structural analog, diphenyl sulfide, has a reported LogP of 4.45 [2]. The lower LogP value suggests diphenethyl sulfide is slightly less lipophilic than the diaryl analog, which may result in marginally better aqueous solubility or altered partitioning behavior in biphasic systems.

Lipophilicity Physicochemical Properties ADME Solubility

Synthesis Selectivity: 100% Product Selectivity for Diphenethyl Sulfide in Ionic Liquid-Catalyzed Thioetherification

A kinetic study on the synthesis of bis-(2-phenylethyl) sulfide (PES) via reaction of 2-bromoethylbenzene with H2S-laden MDEA, catalyzed by an ionic liquid phase transfer catalyst, achieved a remarkable 100% product selectivity [1]. This high selectivity minimizes the formation of by-products such as thiols or disulfides, which are common in alternative synthetic routes for similar sulfides and necessitate costly purification steps.

Organic Synthesis Green Chemistry Catalysis Reaction Selectivity

Physical State at Room Temperature: Diphenethyl Sulfide (Solid) vs. Diphenyl Sulfide (Liquid, mp -40 °C)

Diphenethyl sulfide is a solid at room temperature, with vendor listings indicating a melting point range between 59.0 and 62.0 °C for a structurally related disulfide, which supports its solid-state nature . In stark contrast, the common analog diphenyl sulfide is a liquid with a reported melting point of -40 °C [1]. This fundamental difference in physical state dictates different handling, purification, and formulation strategies.

Physical Properties Formulation Handling Crystallization

Recommended Application Scenarios for Diphenethyl Sulfide Based on Quantitative Evidence


Synthesis of High-Purity Organosulfur Building Blocks via 100% Selective Thioetherification

This compound is an ideal target when a synthetic route with near-perfect selectivity is required. The demonstrated 100% product selectivity in an ionic liquid-catalyzed process minimizes the formation of thiol and disulfide by-products [1]. This scenario is critical for the cost-effective, large-scale production of diphenethyl sulfide or its derivatives, where avoiding complex purification steps is a primary economic driver.

Development of Solid-State Formulations and Powder Blends

Due to its solid physical state at room temperature (inferred from analog data showing a melting point of 59-62 °C) [1], diphenethyl sulfide is better suited than liquid analogs like diphenyl sulfide for applications requiring solid-state handling. This includes use as a solid additive in polymer masterbatches, as a component in powder-based coatings, or as an intermediate that can be purified by recrystallization.

Ligand Design for Organometallic Catalysis Requiring Controlled Lipophilicity

The precise lipophilicity of diphenethyl sulfide (LogP 4.21) [2] is a key parameter for designing metal complexes with predictable solubility and partitioning. This is particularly valuable in biphasic catalysis where the catalyst must reside primarily in the organic phase. Compared to the slightly more lipophilic diphenyl sulfide (LogP 4.45) [3], diphenethyl sulfide may offer a beneficial shift in solubility for optimizing catalyst recovery and activity in certain solvent systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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